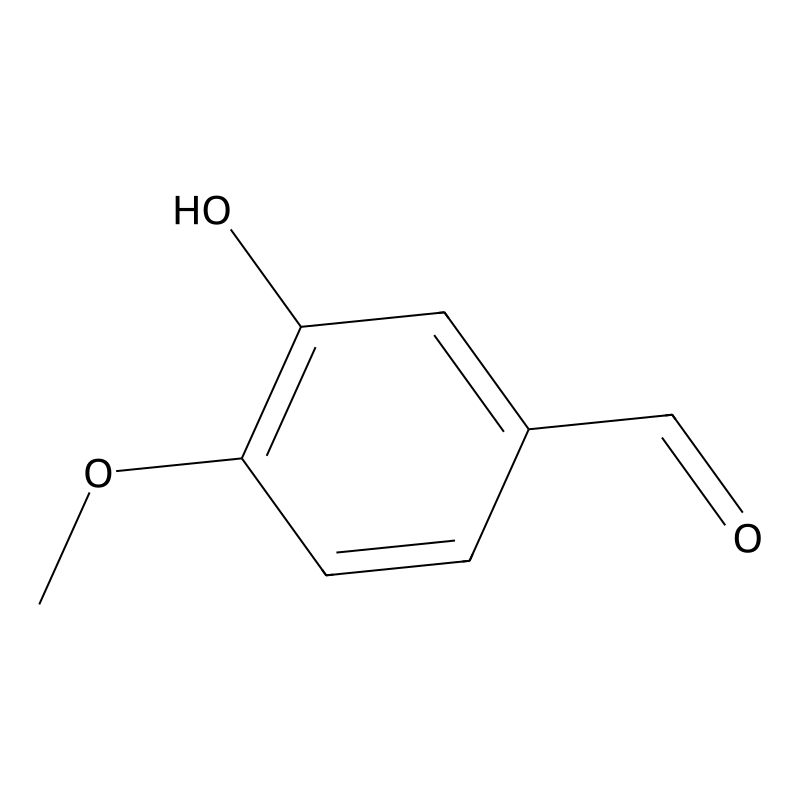

Isovanillin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant and Anti-inflammatory Properties:

Studies have shown that Isovanillin exhibits significant antioxidant and anti-inflammatory activities. It scavenges free radicals, which can damage cells and contribute to various chronic diseases []. Additionally, Isovanillin has been shown to suppress the production of inflammatory mediators, suggesting its potential role in managing inflammatory conditions [].

Neuroprotective Potential:

Research suggests that Isovanillin might possess neuroprotective properties. Studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [, ].

Antibacterial and Antifungal Activities:

Isovanillin exhibits antibacterial and antifungal activities against various pathogens []. This property makes it a potential candidate for the development of novel antimicrobial agents to combat antibiotic-resistant bacteria and fungal infections.

Anticancer Properties:

Emerging research suggests Isovanillin might have potential applications in cancer prevention and treatment. Studies have shown it to induce cell death in various cancer cell lines, potentially hindering tumor growth and progression []. However, further research is necessary to elucidate the underlying mechanisms and translate these findings into clinical applications.

Isovanillin, chemically known as 3-hydroxy-4-methoxybenzaldehyde, is an organic compound and a phenolic aldehyde. It is an isomer of vanillin, differing in the position of the hydroxy group on the aromatic ring. Isovanillin has a molecular formula of and is characterized by its faintly brown crystalline form with a melting point ranging from 113 to 116 °C and a boiling point of approximately 179 °C at 15 mm Hg . This compound is notable for its unique fragrance properties, which can change with ambient temperature, making it suitable for specialized applications in cosmetics and fragrance industries .

One of the most studied aspects of isovanillin is its role as a selective inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of various aldehydes [, ]. By inhibiting this enzyme, isovanillin can potentially influence the breakdown of other aldehydes in the body. Further research is needed to fully understand the implications of this inhibition in biological systems.

- Oxidation: Isovanillin can be oxidized to isovanillic acid via aldehyde dehydrogenase, which is significant in metabolic pathways .

- Condensation Reactions: It can react with various reagents to form Schiff bases and other derivatives, which are useful in synthetic organic chemistry .

- Reactions with Bromine: The compound can be synthesized starting from 4-hydroxybenzaldehyde through bromination, followed by methylation and hydrolysis to yield isovanillin .

Isovanillin exhibits several biological activities:

- Aldehyde Oxidase Inhibition: It acts as a selective inhibitor of aldehyde oxidase, which may have implications for drug development, particularly in alcohol aversion therapy as it is metabolized into isovanillic acid .

- Antifungal Properties: Isovanillin has been studied for its potential antifungal activity, contributing to its application in medicinal chemistry .

- Precursor in Morphine Synthesis: Isovanillin serves as a precursor in the total synthesis of morphine, highlighting its relevance in pharmaceutical synthesis .

The synthesis of isovanillin generally involves several steps:

- Starting Material: The process begins with 4-hydroxybenzaldehyde.

- Bromination: Reacting with bromine to produce 3-bromo-4-hydroxybenzaldehyde.

- Methylation: The brominated compound is then treated with methyl iodide to yield 3-bromo-4-methoxybenzaldehyde.

- Hydrolysis: Finally, hydrolysis occurs under sodium hydroxide and cuprous chloride conditions to produce isovanillin with a yield of approximately 64.1% .

Isovanillin finds applications across various fields:

- Fragrance Industry: Due to its unique scent properties that vary with temperature changes, it is used in perfumes and cosmetics .

- Pharmaceuticals: Its role as an aldehyde oxidase inhibitor makes it a candidate for drug development, particularly for conditions related to alcohol dependence .

- Synthetic Chemistry: It serves as an important building block in organic synthesis, including the synthesis of complex molecules like morphine .

Research on interaction studies involving isovanillin suggests its potential effects on various biological systems. For instance:

- Metabolic Pathways: Studies indicate that isovanillin's metabolism involves conversion by aldehyde dehydrogenase into isovanillic acid, influencing its pharmacological profile and therapeutic potential .

- Inhibitory Effects: As an inhibitor of aldehyde oxidase, it may affect the metabolism of other drugs or compounds processed by this enzyme, warranting further investigation into drug interactions .

Isovanillin shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | Widely used as a flavoring agent; has a sweet aroma. |

| Syringaldehyde | 3,5-dimethoxy-4-hydroxybenzaldehyde | Exhibits antioxidant properties; used in food preservation. |

| Guaiacol | 2-methoxyphenol | Used in the production of vanillin; has antiseptic properties. |

| Eugenol | 4-allyl-2-methoxyphenol | Known for its clove-like aroma; used in dental applications. |

Isovanillin's uniqueness lies in its specific positioning of functional groups that impart distinct sensory properties and biological activities compared to these similar compounds. Its selective inhibition of aldehyde oxidase sets it apart as a potential therapeutic agent.

Regioselective Bromination and Alkylation Strategies

Bromination of substituted benzaldehydes like isovanillin is critical for introducing halogen functionalities. A patented method (US4551558A) demonstrates that bromination in aqueous hydrobromic acid (45–55% HBr) or sulfuric acid (5–65% H2SO4) at 0–100°C yields 2-bromo-4-methoxy-5-hydroxybenzaldehyde. The regioselectivity is influenced by electron-donating groups, with the methoxy group directing bromination to the meta position relative to the aldehyde. For instance, veratraldehyde (3,4-dimethoxybenzaldehyde) produces 2-bromo-4-hydroxy-3-methoxybenzaldehyde under similar conditions.

Alkylation strategies often target the phenolic hydroxyl group. Phase-transfer catalysis (PTC) using quaternary ammonium gemini surfactants (e.g., alkanediyl-α,ω-bis(dimethylalkylammonium bromide)) enables efficient O-alkylation of isovanillin with alkyl halides in tetrahydrofuran (THF). This method achieves yields >85% under mild conditions (room temperature, 6–8 hours), outperforming traditional catalysts like tetrabutylammonium bromide (TBAB).

Phase-Transfer Catalysis in O-Methylation Reactions

O-Methylation of isovanillin’s hydroxyl group is pivotal for modifying its solubility and bioactivity. A study comparing PTC agents found that gemini surfactants with ester-functionalized spacers (e.g., C12–O–CO–O–C12) enhance reaction rates by stabilizing the transition state at the organic-aqueous interface. Optimal conditions involve potassium carbonate as the base, cyclopentyl bromide as the alkylating agent, and THF as the solvent, yielding 4-methoxy-3-cyclopentyloxybenzaldehyde with 92% efficiency.

Spirocyclic Acetal Formation for Polymer Precursors

Isovanillin serves as a precursor for spirocyclic acetals in recyclable polymers. Reaction with pentaerythritol under acidic conditions forms a spiroacetal diol, which copolymerizes with terephthalic acid and ethylene glycol to produce poly(spiroacetal-ester)s. These polymers exhibit tunable glass transition temperatures (Tg) (e.g., 45–75°C) and hydrolytic degradation rates under acidic conditions (e.g., 79.5% weight loss in 30 days with 40% spiroacetal content).

Hydrolysis Optimization Under Heterogeneous Catalysis

Selective hydrolysis of spiroacetal units in isovanillin-derived polymers is achieved using heterogeneous catalysts. For example, oxalic acid (0.1 M in acetone-water) at 60°C cleaves acetal bonds while preserving ester linkages, generating telechelic oligomers with aldehyde termini. This process is critical for closed-loop recycling in sustainable materials.

Comparative Analysis of Biosynthetic vs. Chemosynthetic Routes

Biosynthetic routes in Schizosaccharomyces pombe utilize 3-dehydroshikimate dehydratase (Podospora pauciseta), aromatic carboxylic acid reductase (Nocardia sp.), and O-methyltransferase (Homo sapiens) to produce vanillin β-D-glucoside from glucose. Isovanillin biosynthesis remains underexplored but may involve analogous pathways with divergent methylation patterns. Chemosynthetic routes, while scalable, face challenges in regioselectivity and byproduct formation (e.g., isovanillic acid).

Phthalonitrile Resin Development for High-Temperature Composites

The synthesis of bio-based phthalonitrile resins incorporating isovanillin-derived spirocycle acetal structures represents a significant advancement in high-temperature composite materials. Researchers have developed a two-step process combining pentaerythritol with isovanillin to create novel monomers (e.g., isovanillin-based phthalonitrile, IVPN) that exhibit exceptional thermal stability [5].

Key structural features:

- Spirocyclic acetal moieties enhance molecular rigidity

- Methoxy groups improve solubility in common organic solvents

- Phenolic hydroxyl groups enable controlled curing kinetics

Comparative thermal performance data:

| Property | IVPN Resin | Vanillin-Based Resin |

|---|---|---|

| Glass transition (°C) | 297 | 285 |

| Td5% (°C)* | 418 | 402 |

| Char yield (%) | 68 | 63 |

*Temperature at 5% weight loss under nitrogen [5]

The spirocyclic architecture in IVPN resins demonstrates a 16°C improvement in decomposition onset temperature compared to vanillin-based analogs, making them suitable for aerospace applications requiring sustained performance above 400°C [5].

Crosslinking Behavior in Thermosetting Polymer Networks

Isovanillin's electron-rich aromatic system significantly influences crosslinking dynamics in phthalonitrile resins. The curing process follows a unique two-stage mechanism:

Pre-curing phase (150–250°C):

- Methoxy groups undergo partial demethylation

- Phenolic hydroxyls catalyze nitrile trimerization

- Initial network formation through cyanurate ring development

Post-curing phase (300–350°C):

- Complete conversion of nitrile groups to triazine rings

- Spirocycle acetal rearrangement enhances crosslink density

Curing kinetics parameters:

| Parameter | Value |

|---|---|

| Activation energy (kJ/mol) | 98.7 |

| Reaction order | 0.93 |

| Gelation time @ 280°C | 42 min |

Fourier transform infrared spectroscopy studies reveal 92% nitrile conversion after post-curing, with residual hydroxyl groups participating in secondary hydrogen bonding networks [5]. This dual-phase crosslinking mechanism produces thermosets with flexural strength exceeding 120 MPa at 300°C.

Dielectric Property Enhancement through Molecular Design

The strategic placement of methoxy and hydroxyl groups in isovanillin enables precise control over dielectric properties in polymer matrices. IVPN-based composites exhibit exceptional dielectric stability across broad temperature and frequency ranges:

Dielectric performance characteristics:

| Frequency (Hz) | Dielectric Constant (ε) | Dissipation Factor (tanδ) |

|---|---|---|

| 102 | 3.12 | 0.0042 |

| 106 | 2.98 | 0.0038 |

| 109 | 2.87 | 0.0035 |

Data recorded at 25°C for cured IVPN resin [5]

Molecular dynamics simulations attribute this performance to:

- Restricted dipole movement in spirocyclic structures

- Electron delocalization across the methoxy-hydroxylbenzaldehyde system

- Reduced free volume through dense crosslinking

The combination of low dielectric loss (tanδ < 0.005) and high thermal stability positions isovanillin-derived polymers as prime candidates for 5G communication substrates and high-frequency circuit boards.

Quorum Sensing System Disruption

Isovanillin demonstrates remarkable efficacy in disrupting the quorum sensing networks that govern Pseudomonas aeruginosa pathogenicity [1]. Through virtual screening and experimental validation techniques, researchers have identified isovanillin as a potent anti-virulence compound capable of effectively targeting both las and pqs quorum sensing systems [1]. The compound's mechanism of action involves direct interference with quorum sensing-activated gene expression at transcriptional levels, leading to comprehensive attenuation of virulence phenotypes [1].

The molecular basis of isovanillin's anti-virulence activity lies in its structural compatibility with quorum sensing receptor proteins [1]. Molecular docking studies and experimental validation have demonstrated that isovanillin can effectively bind to and inhibit critical quorum sensing components, disrupting the bacterial communication networks essential for coordinated pathogenic behaviors [1].

Biofilm Formation Inhibition

Biofilm formation represents one of the most significant virulence factors in Pseudomonas aeruginosa infections, contributing to antibiotic resistance and chronic infection establishment [1]. Isovanillin treatment at subminimum inhibitory concentrations dramatically inhibits biofilm formation in Pseudomonas aeruginosa strains PAO1 and UCBPP-PA14 [1] [2]. The inhibitory effects occur without affecting bacterial viability, making isovanillin an ideal anti-virulence agent that reduces pathogenicity while avoiding selective pressure for resistance development [1].

| Target | Effect | Mechanism | Significance |

|---|---|---|---|

| Biofilm matrix formation [1] | Dramatic inhibition | Quorum sensing disruption | Reduced surface adhesion |

| Extracellular polymeric substances [1] | Decreased production | Transcriptional downregulation | Weakened biofilm structure |

| Cell-to-cell communication [1] | Signal interference | Receptor antagonism | Impaired coordination |

Virulence Factor Suppression

The synthesis of key virulence factors including extracellular proteases and pyocyanin undergoes dramatic inhibition following isovanillin treatment [1] [2]. These virulence factors play crucial roles in tissue invasion, immune system evasion, and establishment of chronic infections [1]. RNA sequencing and quantitative polymerase chain reaction analyses reveal that isovanillin induces significant downregulation of quorum sensing-activated genes responsible for virulence factor production [1].

Extracellular proteases, particularly LasA protease and LasB elastase, facilitate bacterial invasion through host tissue degradation and immune system component destruction [1]. Pyocyanin production, regulated by the pqs quorum sensing system, contributes to oxidative stress generation and host cell damage [1]. Isovanillin's ability to simultaneously target multiple virulence pathways demonstrates its potential as a comprehensive anti-virulence therapeutic agent [1].

Quorum Sensing Inhibition Pathways in Gram-Negative Pathogens

Las Quorum Sensing System Targeting

The las quorum sensing system represents the primary hierarchical regulatory network in Pseudomonas aeruginosa, controlling the expression of numerous virulence factors and biofilm-related genes [1]. Isovanillin effectively inhibits las-regulated phenotypes through direct interaction with the LasR receptor protein [1]. This inhibition cascades through the regulatory hierarchy, affecting downstream quorum sensing systems and their associated virulence outputs [1].

Experimental evidence demonstrates that isovanillin treatment results in significant reduction of las-regulated gene expression, including those encoding proteolytic enzymes and biofilm matrix components [1]. The compound's specificity for quorum sensing pathways rather than essential metabolic processes ensures that bacterial viability remains unaffected while pathogenic capabilities are substantially diminished [1].

Pqs Quorum Sensing System Modulation

The Pseudomonas quinolone signal system governs the production of phenazine compounds, including pyocyanin, which contribute significantly to Pseudomonas aeruginosa pathogenicity [1]. Isovanillin demonstrates potent inhibitory activity against pqs-regulated virulence factors, effectively disrupting the production of quinolone signal molecules and their downstream effects [1].

| Quorum Sensing System | Primary Targets | Inhibition Mechanism | Functional Outcome |

|---|---|---|---|

| Las system [1] | LasR receptor, protease genes | Competitive inhibition | Reduced tissue damage |

| Pqs system [1] | PqsR receptor, phenazine synthesis | Signal interference | Decreased oxidative stress |

| Rhl system [1] | RhlR receptor, rhamnolipid production | Transcriptional suppression | Impaired motility |

Cross-System Regulatory Effects

Isovanillin's impact extends beyond individual quorum sensing systems to affect the complex regulatory networks that coordinate bacterial behavior [1]. The compound influences the hierarchical relationships between different quorum sensing circuits, creating cascading effects that comprehensively disrupt pathogenic phenotypes [1]. This multi-target approach reduces the likelihood of resistance development and enhances therapeutic efficacy [1].

The interconnected nature of quorum sensing systems means that disruption of primary regulatory circuits leads to secondary effects on related pathways [1]. Isovanillin's broad-spectrum activity against multiple quorum sensing networks positions it as a valuable tool for combating multidrug-resistant bacterial infections [1].

Antioxidant Capacity Modulation in Oxidative Stress Models

Comparative Antioxidant Activity Assessment

Vanillin, the structural analog of isovanillin, demonstrates significant antioxidant capacity across multiple assay systems, providing insights into the potential antioxidant mechanisms of related phenolic aldehydes [3]. Systematic evaluation using DPPH radical-scavenging, galvinoxyl radical-scavenging, ABTS-scavenging, oxygen radical absorbance capacity, and oxidative hemolysis inhibition assays reveals distinct activity profiles for vanillin compounds [3].

The antioxidant activity of vanillin shows remarkable selectivity, demonstrating stronger activity than ascorbic acid and Trolox in ABTS-scavenging and oxygen radical absorbance capacity assays while showing no activity in DPPH and galvinoxyl radical-scavenging assays [3]. This selectivity suggests specific mechanisms of action that differ from conventional antioxidants [3].

| Assay Type | Vanillin Activity | Comparison to Standards | Mechanism |

|---|---|---|---|

| ABTS-scavenging [3] | Strong activity | Superior to ascorbic acid and Trolox | Self-dimerization |

| ORAC assay [3] | High activity | Much stronger than standards | Radical neutralization |

| OxHLIA [3] | Significant protection | Superior antioxidant effect | Membrane stabilization |

| DPPH scavenging [3] | No activity | Inactive compared to standards | Non-applicable |

| Galvinoxyl scavenging [3] | No activity | Inactive compared to standards | Non-applicable |

Self-Dimerization Mechanism

The unique antioxidant mechanism of vanillin involves self-dimerization reactions that contribute to high reaction stoichiometry against oxidative radicals [3]. This mechanism distinguishes vanillin-type compounds from conventional antioxidants and results in superior protective effects in specific assay systems [3]. The self-dimerization process enables vanillin to neutralize multiple radical species through a single molecule activation event [3].

In vivo studies demonstrate that oral administration of vanillin increases both vanillin concentration and antioxidant activity in plasma, suggesting bioavailability and systemic antioxidant effects [3]. These findings support the potential therapeutic application of vanillin compounds for oxidative stress-related conditions [3].

Cellular Protection Mechanisms

Research on related compounds provides insights into the cellular protective mechanisms of phenolic aldehydes in oxidative stress models [4]. Isoorientin, a structurally related flavonoid, demonstrates significant protective effects against hydrogen peroxide-induced oxidative damage through modulation of multiple cellular pathways [4]. These findings suggest similar protective mechanisms may operate for isovanillin and related phenolic compounds [4].

The protective effects involve activation of endogenous antioxidant defense systems, including superoxide dismutase, heme oxygenase 1, and quinone oxidoreductase 1 [4]. Additionally, these compounds reduce malondialdehyde levels and inhibit reactive oxygen species production, indicating comprehensive oxidative stress mitigation [4].

Tissue Regeneration Effects in Epithelial Wound Healing

Diabetic Wound Healing Enhancement

Vanillin demonstrates significant potential for enhancing wound healing processes, particularly in diabetic wound models where conventional healing mechanisms are impaired [5]. Studies using diabetic wounded fibroblast cells reveal that vanillin treatment promotes cellular migration and wound closure through multiple mechanisms [5]. The optimal therapeutic concentration appears to be 6 μg/mL when combined with photobiomodulation therapy [5].

The wound healing properties of vanillin have been demonstrated through its ability to stimulate closure of oral mucosal wounds and promote regeneration and vascularization of the epidermis [5]. These effects extend to intramuscular vascularization improvement and morphological enhancement of muscle tissue following peripheral nerve injury [5].

| Treatment | Concentration | Cell Migration | Wound Closure | Therapeutic Outcome |

|---|---|---|---|---|

| Vanillin alone [5] | 12 μg/mL | 68% | Significant | Good healing response |

| Vanillin + PBM [5] | 6 μg/mL | Best effects | Optimal | Superior therapeutic outcome |

| Vanillin alone [5] | 24 μg/mL | No effect | Poor | Potential toxicity |

Metabolic Pathway Modulation

Vanillin treatment influences key metabolic pathways involved in wound healing, including glucose metabolism and oxidative stress response [5]. The compound enhances antioxidant enzyme activities, including superoxide dismutase, catalase, and glutathione reductase, while increasing glutathione levels [5]. These changes support cellular repair processes and protect against oxidative damage during wound healing [5].

The modulation of glucose metabolism involves effects on gluconeogenesis enzymes, including fructose-1,6-bisphosphatase and glucose 6-phosphatase [5]. By influencing glucose utilization pathways, vanillin ensures adequate energy supply for wound healing processes while preventing glucose-induced oxidative stress [5].

Cellular Migration and Proliferation

Vanillin promotes cellular migration through mechanisms involving improved cellular viability and enhanced migratory capacity [5]. The compound stimulates the presence of cells at wound borders and facilitates wound closure through increased cellular movement into cell-free zones [5]. This effect is concentration-dependent, with optimal activity observed at intermediate concentrations [5].

The enhancement of cellular migration correlates with improved wound healing outcomes and reduced healing time [5]. Vanillin's ability to promote both cellular proliferation and directed migration makes it valuable for tissue regeneration applications [5].

Antidiarrheal Activity Through Gastrointestinal Motility Regulation

Gastrointestinal Transit Modulation

Isovanillin demonstrates significant antidiarrheal activity through modulation of gastrointestinal motility [6] [7]. At doses of 2 mg/kg and 5 mg/kg, isovanillin effectively delays the onset of diarrhea and significantly reduces wet defecation in both castor oil-induced and magnesium sulfate-induced diarrheal models [6] [7]. These effects are comparable to those achieved with propantheline, a standard antispasmodic agent [6] [7].

The mechanism of antidiarrheal action involves inhibition of small intestinal transit, as demonstrated by charcoal meal transit tests [6] [7]. Isovanillin treatment significantly reduces the distance traveled by charcoal meal through the intestinal tract, indicating decreased gastrointestinal motility [6] [7]. This effect contributes to the antidiarrheal efficacy by allowing increased absorption time and reduced fluid loss [6] [7].

| Model | Dosage | Effect on Onset | Wet Defecation Reduction | Transit Inhibition |

|---|---|---|---|---|

| Castor oil-induced [6] [7] | 2 mg/kg | Delayed onset | Significant reduction | Marked inhibition |

| Castor oil-induced [6] [7] | 5 mg/kg | Delayed onset | Greater reduction | Enhanced inhibition |

| MgSO4-induced [6] [7] | 2-5 mg/kg | Delayed onset | Significant reduction | Comparable to propantheline |

Antispasmodic Mechanisms

The antispasmodic activity of isovanillin involves relaxation of ileum contractions induced by serotonin and electrical field stimulation [8]. The compound demonstrates IC50 values of 356±50 μM for serotonin-induced contractions, indicating moderate but significant antispasmodic activity [8]. This mechanism contributes to the overall antidiarrheal effect by reducing excessive intestinal smooth muscle contractions [8].

Isovanillin's antispasmodic properties likely involve interaction with smooth muscle calcium channels or serotonin receptors, though the exact molecular targets require further investigation [8]. The compound's ability to modulate intestinal smooth muscle function provides a mechanistic basis for its therapeutic effects in diarrheal conditions [8].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 58 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 51 of 58 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

The Correlation between 2-Acetyl-1-pyrroline Content, Biological Compounds and Molecular Characterization to the Aroma Intensities of Thai Local Rice

Sompong Sansenya, Yanling Hua, Saowapa ChumaneePMID: 29877224 DOI: 10.5650/jos.ess17238

Abstract

Aroma intensities of rice are correlated with the mixture of aroma compounds it contains. 2-acetyl-1-pyrroline (2AP) has been reported as a major aroma compound and as a characteristic compound in fragrant rice. In this study, Thai local cultivars were classified into fragrant and non-fragrant rice based on the 2AP content and molecular characterization. Local rice cultivars were also examined for their proline content and volatile compounds profile, which are important factors in determining aroma. The results suggested that 43 Thai local rice cultivars were classified into 25 fragrant rice cultivars and 18 non-fragrant cultivars. The type of fragrant rice cultivars included 16 non-colored and 9 colored rice cultivars, while the type of non-fragrant rice cultivars included 14 non-colored and 4 colored rice cultivars. The proline content of local rice cultivars was determined and showed no correlation with the 2AP content; however, the proline level appears to be associated with the environmental stress in the rice cultivation area. One hundred and forty volatile compounds were identified from local rice cultivars. Among the detected compounds, 18 volatile compounds, including hexanal 1-pentanol octanal (E)-2-heptenal 6-methyl-5-hepten-2-one 1-hexanol nonanal 2-butoxy-ethanol (E)-2-octenal 1-tetradecene 1-octen-3-ol decanal benzaldehyde (E)-2-nonenal 1-nonanol benzyl alcohol isovanillin and vanillin contributed to the aroma intensities of both fragrant and non-fragrant rice. Aroma compounds were more abundant in fragrant than in non-fragrant rice. Moreover, the levels of aroma compounds recorded in non-colored cultivars were higher than those in colored rice cultivars. In contrast, the 2AP content of colored rice cultivars was higher than that in non-colored rice cultivars. Our findings may assist rice breeding programs in producing a new aromatic genotype rice with high potential aroma intensities.Understanding the cytotoxic effects of new isovanillin derivatives through phospholipid Langmuir monolayers

Ana C de Carvalho, Natália Girola, Carlos R de Figueiredo, André C Machado, Lívia S de Medeiros, Rafael C Guadagnin, Luciano Caseli, Thiago A M VeigaPMID: 30380449 DOI: 10.1016/j.bioorg.2018.10.029

Abstract

Twenty-one isovanillin derivatives were prepared in order to evaluate their cytotoxic properties against the cancer cell lines B16F10-Nex2, HL-60, MCF-7, A2058 and HeLa. Among them, seven derivatives exhibited cytotoxic activity. We observed that for obtaining smaller ICvalues and for increasing the index of selectivity, two structural features are very important when compared with isovanillin (1); a hydroxymethyl group at C-1 and the replacement of the hydroxyl group at C-3 by different alkyl groups. As the lipophilicity of the compounds was changed, we decided to investigate the interaction of the cytotoxic isovallinin derivatives on cell membrane models through Langmuir monolayers by employing the lipids DPPC (1,2-diplamitoyl-sn-glycero-3-phosphocoline) and DPPS (1,2-diplamitoyl-sn-glycero-3-phosphoserine). The structural changes on the scaffold of the compounds modulated the interaction with the phospholipids at the air-water interface. These results were very important to understand the biophysical aspects related to the interaction of the cytotoxic compounds with the cancer cell membranes.

[New facts about the molecular background of isovanilline-type sweeteners]

Noémi Kálmán, Erzsébet Magyarné-Jeszenszki, Tibor Kurtán, Sándor AntusPMID: 24809163 DOI:

Abstract

As a continuation of our studies on the relationship between structure and sweet taste of isovanilline-type sweeteners, (3-hydroxy-4-methoxy)benzyl-benzoate (17) and -salicylate (17c), analogues of dihydrochalcone-type sweetener analogues of (+)-phyllodulcin [(+)-5] and CH-401 (14c) have been synthesized. Surprisingly, 17c has been found to be tastless, while 17e was slightly sweet. These observations could be explained by the current hypothesis on the receptor model for isovanilline-type sweet derivatives.Isovanillin derived N-(un)substituted hydroxylamines possessing an ortho-allylic group: valuable precursors to bioactive N-heterocycles

Balakrishna Dulla, Neelima D Tangellamudi, Sridhar Balasubramanian, Swapna Yellanki, Raghavender Medishetti, Rakesh Kumar Banote, Girish Hari Chaudhari, Pushkar Kulkarni, Javed Iqbal, Oliver Reiser, Manojit PalPMID: 24576957 DOI: 10.1039/c3ob42460j

Abstract

The intramolecular 1,3-dipolar cycloaddition of isovanillin derived N-aryl hydroxylamines possessing ortho-allylic dipolarophiles affords novel benzo analogues of tricyclic isoxazolidines that can be readily transformed into functionalized lactams, γ-aminoalcohols and oxazepines. The corresponding N-unsubstituted hydroxylamines give rise to tetrahydroisoquinolines. Anxiogenic properties of these compounds are tested in zebra fish.Comparison of the Full-Length and 152~528 Truncate of Human Cyclic Nucleotide Phosphodiesterase 4B2 for the Characterization of Inhibitors

Xiang Zhang, Shu He, Xiaolei Hu, Jing Wu, Xinpeng Li, Fei Liao, Xiaolan YangPMID: 30843483 DOI: 10.2174/1386207322666190306142810

Abstract

Human full-length cyclic nucleotide phosphodiesterase isozyme 4B2 (hPDE4B2) as the target for screening and characterizing inhibitors suffers from low activity yield and the coexistence of two conformational states bearing different affinities for (R)-rolipram. Hence, the 152~528 truncate of hPDE4B2 existing only in the low-affinity conformation state for (R)-rolipram was compared against the full-length hPDE4B2 to characterize inhibitors.With 6His-SUMO tag at the N-terminus, both the full-length hPDE 4B2 (SF-hPDE4B2) and the 152~528 truncate (ST-hPDE4B2) were expressed in Escherichia coli cells, purified through Ni-NTA column and compared for the characterization of inhibitors. The inhibition constants (Ki) of some synthesized rolipram analogues against both targets were determined with 96-well microplate through the coupled action of monophosphatase on AMP and spectrophotometric assay of phosphate with malachite green.

After affinity purification with Ni2+-NTA column, ST-hPDE4B2 showed about 30-fold higher specific activity and 100-fold higher activity yield than SF-hPDE4B2; Ki of (R)-rolipram on ST-hPDE4B2 was consistent with that on the low-affinity state of the untagged full-length hPDE4B2 expressed in insect cells. Of some representative rolipram analogues as inhibitors, a dual-logarithm model quantitatively described their monotonic association, and Ki from 0.010 mM to 8.5 mM against SF-hPDE4B2 was predicted from Ki against ST-hPDE4B2, supporting the discovery of consistent hits by the use of both targets with a pair of properly-set cutoffs.

ST-hPDE4B2 with much higher activity yield may be a favorable alternative target to characterize/screen rolipram analogues as hPDE4B inhibitors in high-throughput mode.

[Study on the chemical constituents from Fructus Toosendan (III)]

Min Chen, Fang Hu, Feng Li, Zhi Zhao, Ying ZhouPMID: 22500422 DOI:

Abstract

To study the chemical constituents from Fructus Toosendan.Isolation and identification were carried out by using various chromatography techniques and spectral methods.

Ten compounds were isolated and identified as n-Hentriacontane (I), Octacosyl alcohol (II), Stearic acid (III), Linoleic acid (IV), Isovanillin (V), Vanillin (VI), Vanillic acid (VII), Ohchinal (VIII), Succinic acid (IX) and Homoeriodictyol (X).

Compounds V, VII, IX, X are isolated from this genus and compounds I, II, III are obtained from this plant for the first time.

Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations

V Balachandran, K ParimalaPMID: 22542395 DOI: 10.1016/j.saa.2012.03.087

Abstract

This study is a comparative analysis of FT-IR and FT-Raman spectra of vanillin (3-methoxy-4-hydroxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde). The molecular structure, vibrational wavenumbers, infrared intensities, Raman scattering activities were calculated for both molecules using the B3LYP density functional theory (DFT) with the standard 6-311++G(∗∗) basis set. The computed values of frequencies are scaled using multiple scaling factors to yield good coherence with the observed values. The calculated harmonic vibrational frequencies are compared with experimental FT-IR and FT-Raman spectra. The geometrical parameters and total energies of vanillin and isovanillin were obtained for all the eight conformers (a-h) from DFT/B3LYP method with 6-311++G(∗∗) basis set. The computational results identified the most stable conformer of vanillin and isovanillin as in the "a" form. Non-linear properties such as electric dipole moment (μ), polarizability (α), and hyperpolarizability (β) values of the investigated molecules have been computed using B3LYP quantum chemical calculation. The calculated HOMO and LUMO energies show that charge transfer occurs within the molecules.Pd(II)-mediated cyclization of o-allylbenzaldehydes in water: a novel synthesis of isocoumarins

Po-Yuan Chen, Keng-Shiang Huang, Chin-Chuan Tsai, Tzu-Pin Wang, Eng-Chi WangPMID: 22934626 DOI: 10.1021/ol302256y

Abstract

A novel, concise and efficient synthesis of substituted isocoumarins is disclosed. o-Allylbenzaldehydes prepared from isovanillin were mediated by PdCl(2)-CuCl(2) in water to undergo a domino reaction sequence, including 6-exo-trig cyclization, the addition of water, the elimination of PdHCl, the isomerization of carbon-carbon double bond, the oxidation of hemiacetals with the elimination of PdHCl, and regeneration of PdCl(2)in situ to yield a series of new substituted isocoumarins in high yields, in one pot.Arum Palaestinum with isovanillin, linolenic acid and β-sitosterol inhibits prostate cancer spheroids and reduces the growth rate of prostate tumors in mice

Caitlin Cole, Thomas Burgoyne, Annie Lee, Lisa Stehno-Bittel, Gene ZaidPMID: 26243305 DOI: 10.1186/s12906-015-0774-5

Abstract

Arum palaestinum is a plant commonly found in the Middle East that is ingested as an herbal remedy to fight cancer. However, no studies have examined the direct effect of the plant/plant extract on tumor growth in an animal model.Verified prostate cancer cells were plated as 3D spheroids to determine the effect of extract from boiled Arum Palaestinum Boiss roots. In addition, male NU/NU mice (8 weeks old) with xenograft tumors derived from the prostate cancer cell line were treated daily with 1000 mg/kg body weight gavage of the suspension GZ17. The tumor growth was measured repeatedly with calipers and the excised tumors were weighed at the termination of the 3 week study. Control mice (10 mice in each group) received vehicle in the same manner and volume.

The number of live prostate cancer cells declined in a dose/dependent manner with a 24 h exposure to the extract at doses of 0.015 to 6.25 mg/mL. A fortified version of the extract (referred to as GZ17) that contained higher levels of isovanillin, linolenic acid and β-sitosterol had a stronger effect on the cell death rate, shifting the percentage of dead cells from 30 % to 55 % at the highest dose while the vehicle control had no effect on cell numbers. When GZ17 was applied to non-cancer tissue, in this case, human islets, there was no cell death at doses that were toxic to treated cancer cells. Preliminary toxicity studies were conducted on rats using an up-down design, with no signs of toxic effect at the highest dose. NU/NU mice with xenograft prostate tumors treated with GZ17 had a dramatic inhibition of tumor progression, while tumors in the control group grew steadily through the 3 weeks. The rate of tumor volume increase was 73 mm(3)/day for the vehicle group and 24 mm(3)/day for the GZ17 treated mice. While there was a trend towards lower excised tumor weight at study termination in the GZ17 treatment group, there was no statistical difference.

Fortified Arum palaestinum Boiss caused a reduction in live cells within prostate cancer spheroids and blocked tumor growth in xenografted prostate tumors in mice without signs of toxicity.

Potent Antitumor Effects of a Combination of Three Nutraceutical Compounds

Vikalp Vishwakarma, Jacob New, Dhruv Kumar, Vusala Snyder, Levi Arnold, Emily Nissen, Qingting Hu, Nikki Cheng, David Miller, Ahia Rael Thomas, Yelizaveta Shnayder, Kiran Kakarala, Terance Ted Tsue, Douglas A Girod, Sufi Mary ThomasPMID: 30111862 DOI: 10.1038/s41598-018-29683-1